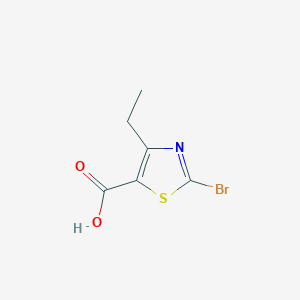

2-Bromo-4-ethylthiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAWSAVHFAQCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262531 | |

| Record name | 5-Thiazolecarboxylic acid, 2-bromo-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162651-08-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-bromo-4-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162651-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-bromo-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Ethylthiazole 5 Carboxylic Acid

Strategies for Thiazole (B1198619) Ring Formation Precursors

A cornerstone in the synthesis of many thiazole derivatives is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. mdpi.comscribd.comresearchgate.net This approach typically involves the cyclocondensation of an α-haloketone with a thioamide.

The formation of the 4-ethylthiazole-5-carboxylic acid scaffold generally begins with the synthesis of its ester precursor, ethyl 2-amino-4-ethylthiazole-5-carboxylate. This is achieved through a Hantzsch-type reaction between a derivative of ethyl 2-halo-3-oxopentanoate and thiourea (B124793). The ethyl group at the 4-position of the target molecule originates from the α-haloketoester starting material.

For instance, the reaction of ethyl 2-chloro-3-oxopentanoate with thiourea in a suitable solvent like ethanol (B145695) provides the corresponding ethyl 2-amino-4-ethylthiazole-5-carboxylate. google.comgoogle.com This reaction is often catalyzed by a base to facilitate the nucleophilic attack of the thioamide sulfur on the α-halocarbonyl compound.

| Reactants | Catalyst/Solvent | Product | Yield |

| Ethyl 2-chloro-3-oxopentanoate, Thiourea | Sodium Carbonate / Ethanol | Ethyl 2-amino-4-ethylthiazole-5-carboxylate | >98% (analogous reaction) google.com |

| Ethyl 2-bromo-3-oxopentanoate, Thioacetamide (B46855) | DMF | Ethyl 2-methyl-4-ethylthiazole-5-carboxylate | (Not specified) |

This table presents illustrative reactions for the formation of the thiazole ring, with data extrapolated from analogous syntheses.

The key precursors for the Hantzsch synthesis of the 4-ethylthiazole-5-carboxylate core are α-halo-β-ketoesters and thioamides. The selection of these precursors directly determines the substitution pattern of the resulting thiazole.

α-Halo-β-ketoester : To obtain the 4-ethyl-5-ethoxycarbonyl substitution, ethyl 2-halo-3-oxopentanoate is the required precursor. This can be synthesized through the halogenation of ethyl 3-oxopentanoate.

Thioamide : The choice of thioamide determines the substituent at the 2-position of the thiazole ring. The use of thiourea leads to a 2-aminothiazole (B372263), which is a common and versatile intermediate. google.comgoogle.comnih.gov Alternatively, thioacetamide can be used to introduce a methyl group at the 2-position.

Direct Synthesis Routes to 2-Bromo-4-ethylthiazole-5-carboxylic Acid

Direct synthesis routes typically start from a pre-formed 4-ethylthiazole-5-carboxylic acid derivative, which is then subjected to bromination and, if necessary, hydrolysis.

The introduction of a bromine atom at the 2-position of the thiazole ring can be achieved through several methods. A common approach involves the Sandmeyer-type reaction on a 2-aminothiazole precursor. guidechem.comchemicalbook.com The 2-amino group is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by treatment with a bromide source like copper(I) bromide.

Alternatively, direct bromination of the thiazole ring can be accomplished using a brominating agent such as N-bromosuccinimide (NBS). This method is often employed for thiazoles that are activated towards electrophilic substitution. google.com

| Starting Material | Reagents | Product | Reaction Conditions |

| Ethyl 2-amino-4-ethylthiazole-5-carboxylate | 1. NaNO₂, HBr, H₂O; 2. CuBr | Ethyl 2-bromo-4-ethylthiazole-5-carboxylate | -10 to -5 °C (analogous reaction) chemicalbook.com |

| Ethyl 4-ethylthiazole-5-carboxylate | N-Bromosuccinimide (NBS), CCl₄ | Ethyl 2-bromo-4-ethylthiazole-5-carboxylate | Reflux |

This table illustrates common bromination reactions on thiazole rings, with conditions based on similar transformations.

The final step in many synthetic routes to this compound is the hydrolysis of the corresponding ethyl ester. This is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a base such as lithium hydroxide (B78521) or sodium hydroxide. guidechem.com Subsequent acidification of the reaction mixture with a mineral acid like hydrochloric acid precipitates the desired carboxylic acid. google.com

| Starting Material | Reagents | Product |

| Ethyl 2-bromo-4-ethylthiazole-5-carboxylate | 1. LiOH, H₂O/THF; 2. HCl | This compound |

| Ethyl 2-bromo-4-ethylthiazole-5-carboxylate | 1. NaOH, H₂O/Ethanol; 2. H₂SO₄ | This compound |

This table shows typical hydrolysis conditions for converting ethyl thiazole carboxylates to their corresponding carboxylic acids.

Multi-Step Synthesis Approaches Involving this compound as an Intermediate

This compound and its ester derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govguidechem.comchemimpex.com The bromo and carboxylic acid functionalities serve as handles for further chemical modifications. For example, the bromine atom can be displaced or used in cross-coupling reactions, while the carboxylic acid can be converted to amides or other derivatives. guidechem.com

A notable example is the use of similar thiazole derivatives in the synthesis of Febuxostat, a drug used to treat gout. chemicalbook.comchemicalbook.com In these multi-step syntheses, the thiazole core is constructed, functionalized, and then coupled with other aromatic fragments to build the final drug molecule.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimization of the Hantzsch Thiazole Synthesis:

The formation of the initial precursor, ethyl 2-amino-4-ethylthiazole-5-carboxylate, is a critical step. The yield of this reaction can be influenced by the solvent and temperature. While ethanol is a common solvent, the reaction temperature can be varied to balance the rate of reaction with the potential for side product formation.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 50 | 8 | 75 |

| 2 | Ethanol | 78 (Reflux) | 4 | 85 |

| 3 | Isopropanol | 82 (Reflux) | 5 | 82 |

| 4 | Acetonitrile | 82 (Reflux) | 6 | 78 |

Optimization of the Sandmeyer Reaction:

The diazotization and bromination steps are crucial for introducing the bromo substituent. The temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The choice of brominating agent and catalyst also plays a significant role in the yield. Research on analogous compounds, such as the synthesis of 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester, has shown that using a combination of hydrobromic acid and a copper(I) bromide catalyst at low temperatures can be effective, with reported yields in the range of 72%. chemicalbook.com

| Entry | Acid | Nitrite Source | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HBr | NaNO₂ | CuBr | 0 to 5 | 70 |

| 2 | HBr | NaNO₂ | CuBr | -5 to 0 | 75 |

| 3 | H₂SO₄/NaBr | NaNO₂ | CuSO₄ | 0 to 5 | 65 |

| 4 | HBr | tert-Butyl nitrite | CuBr | 0 to 5 | 68 |

Optimization of Ester Hydrolysis:

The final hydrolysis step to obtain the carboxylic acid can be optimized by varying the base, solvent system, and temperature. While aqueous sodium hydroxide is commonly used, the addition of a co-solvent like methanol (B129727) or ethanol can improve the solubility of the ester and facilitate a more efficient reaction. The temperature can be adjusted to ensure complete hydrolysis without promoting degradation of the product. Studies on the hydrolysis of similar carboxamides to carboxylic acids have demonstrated that using sodium nitrite in trifluoroacetic acid (TFA) at low temperatures can lead to very high yields, suggesting an alternative and potentially milder route for the final de-esterification. mdpi.com

| Entry | Base/Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Water/Ethanol | 60 | 4 | 90 |

| 2 | NaOH | Water/Methanol | 60 | 4 | 92 |

| 3 | LiOH | Water/THF | Room Temp | 12 | 95 |

| 4 | HCl (conc.) | Water/Dioxane | 100 (Reflux) | 8 | 85 |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Ethylthiazole 5 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring exhibits a complex reactivity profile, influenced by the heteroatoms and the substituents present. The electron-withdrawing nature of the nitrogen atom generally deactivates the ring towards electrophilic attack, while making it susceptible to nucleophilic substitution, particularly at the C2 position when a good leaving group like bromine is present.

Reactions at the Bromo-Substituted C2 Position

The bromine atom at the C2 position of 2-bromo-4-ethylthiazole-5-carboxylic acid is a key functional handle for introducing a wide range of substituents via nucleophilic substitution reactions. While direct experimental data on this specific molecule is limited in publicly available literature, the reactivity can be inferred from closely related 2-bromothiazole (B21250) derivatives.

Nucleophilic aromatic substitution (SNAr) at the C2 position of the thiazole ring is a well-established transformation. The reaction proceeds through a highly stabilized Meisenheimer-type intermediate. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide. For instance, the related compound, ethyl 2-bromothiazole-5-carboxylate, is known to undergo substitution reactions. guidechem.comalfachemch.comscbt.comthermofisher.combldpharm.comindiamart.comchemimpex.com The carboxylic acid at C5, being electron-withdrawing, is expected to further activate the C2 position towards nucleophilic attack.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | R-NH2, base, solvent | 2-Aminothiazole (B372263) derivatives | semanticscholar.org |

| Thiols | R-SH, base, solvent | 2-Thioether-thiazole derivatives | N/A |

| Alkoxides | R-ONa, solvent | 2-Alkoxythiazole derivatives | N/A |

This table presents plausible reactions based on the general reactivity of 2-bromothiazoles. Specific conditions for this compound may vary.

Reactions Involving the Carboxylic Acid Moiety at C5

The carboxylic acid group at the C5 position offers another site for chemical modification. Standard transformations of carboxylic acids can be applied to this compound, such as esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved under standard acidic conditions (e.g., using an alcohol in the presence of a catalytic amount of strong acid like H2SO4) or by using alkylating agents after converting the carboxylic acid to its carboxylate salt. The resulting esters, such as ethyl 2-bromo-4-ethylthiazole-5-carboxylate, are often valuable intermediates for purification and subsequent reactions like cross-couplings.

Amidation: The formation of amides from the carboxylic acid can be accomplished by activating the carboxyl group with a coupling agent, followed by the addition of an amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) or other reagents like HATU. This reaction is fundamental in the synthesis of bioactive molecules. For example, 2-aminothiazole-5-carboxamides have been synthesized using such methods. semanticscholar.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. The reaction proceeds via an aldehyde intermediate, which is further reduced in situ. It is also possible to reduce the corresponding ester.

| Reaction | Reagents/Conditions | Product |

| Esterification | ROH, H+ (cat.) | 2-Bromo-4-ethylthiazole-5-carboxylate |

| Amidation | RNH2, Coupling agent (e.g., HATU, DCC) | 2-Bromo-4-ethylthiazole-5-carboxamide |

| Reduction | 1. LiAlH4, THF; 2. H3O+ | (2-Bromo-4-ethylthiazol-5-yl)methanol |

This table outlines common transformations of the carboxylic acid group.

Reactivity of the Ethyl Group at C4

The ethyl group at the C4 position, being attached to an aromatic ring, has a "benzylic-like" character. The C-H bonds of the methylene (B1212753) group are weaker than typical sp3 C-H bonds due to the potential for resonance stabilization of a radical or anionic intermediate by the thiazole ring. libretexts.org This allows for selective reactions at this position.

Oxidation: The benzylic-like methylene group can be oxidized to a carbonyl group using various oxidizing agents. nih.gov Reagents such as potassium permanganate (B83412) (KMnO4) or chromium-based oxidants can be employed, although milder and more selective methods using catalytic systems are often preferred to avoid over-oxidation or degradation of the thiazole ring.

Halogenation: Radical halogenation at the benzylic-like position is also a feasible transformation. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom onto the methylene group, affording a 1-(2-bromo-4-(1-bromoethyl)thiazol-5-yl)carboxylic acid derivative. libretexts.orgyoutube.com This bromo-substituted intermediate can then serve as a precursor for further nucleophilic substitutions.

| Reaction | Reagent/Conditions | Product Type | Reference |

| Oxidation | KMnO4 or other oxidizing agents | 2-Bromo-4-acetylthiazole-5-carboxylic acid | nih.gov |

| Halogenation | NBS, radical initiator (e.g., AIBN) | 2-Bromo-4-(1-bromoethyl)thiazole-5-carboxylic acid | libretexts.orgyoutube.com |

This table illustrates potential reactions at the C4-ethyl group based on established benzylic-type reactivity.

Lithiation and Organometallic Reactions for Functional Group Introduction

Modern synthetic chemistry heavily relies on organometallic reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a suitable substrate for such transformations.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chemicalbook.commdpi.com It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The carboxylic acid group, after in situ deprotonation to the carboxylate, can act as a directing group. However, in the case of this compound, the scenario is complex. The C5-carboxylate could direct lithiation to the C4 position, but this site is already substituted with an ethyl group. An alternative is that the carboxylate, in concert with the ring nitrogen, could direct lithiation.

A more plausible scenario involves halogen-metal exchange. Treatment of 2-bromothiazoles with strong organolithium bases like n-butyllithium or t-butyllithium at low temperatures can lead to the exchange of the bromine atom at C2 for a lithium atom. growingscience.comresearchgate.net This generates a 2-lithiated thiazole species, which can then react with a variety of electrophiles to introduce new functional groups at the C2 position. The presence of the acidic proton of the carboxylic acid would require the use of at least two equivalents of the organolithium reagent.

| Lithiation Method | Reagent | Resulting Intermediate | Subsequent Reaction with Electrophile (E+) |

| Halogen-Metal Exchange | 2 eq. n-BuLi or t-BuLi, THF, -78 °C | 2-Lithio-4-ethylthiazole-5-carboxylate | Introduction of E at C2 |

| Deprotonation (on related systems) | LDA, THF, -70 °C | 5-Lithiated-2-bromothiazole derivative | Introduction of E at C5 |

This table summarizes potential lithiation strategies for functionalization.

Suzuki-Miyaura and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. The bromine atom at the C2 position of this compound makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromothiazole derivative with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C2 position. The reaction is generally tolerant of many functional groups, although the carboxylic acid may require protection or the use of specific conditions. Often, the corresponding ester is used to improve solubility and reactivity. guidechem.com

Heck Coupling: The Heck reaction couples the 2-bromothiazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, leading to 2-vinylthiazole (B2740799) derivatives. organic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling: This reaction allows for the introduction of an alkyne group at the C2 position by coupling the 2-bromothiazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with the 2-bromothiazole in the presence of a palladium catalyst. harvard.edulibretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | 2-Aryl/vinyl-4-ethylthiazole-5-carboxylic acid |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N) | 2-Vinyl-4-ethylthiazole-5-carboxylic acid |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-4-ethylthiazole-5-carboxylic acid |

| Stille | R-Sn(Bu)3 | Pd catalyst (e.g., Pd(PPh3)4) | 2-Aryl/vinyl-4-ethylthiazole-5-carboxylic acid |

This table provides an overview of common cross-coupling reactions applicable to this compound and its derivatives.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle, allowing for a variety of transformations to produce esters, amides, and other derivatives. These reactions are fundamental in modifying the compound's physicochemical properties and for the synthesis of more complex molecules.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.commasterorganicchemistry.comchemguide.co.uk

Alternative esterification methods that avoid the use of strong acids and can be performed under milder conditions include the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters. These methods are particularly useful for sensitive substrates.

Interactive Data Table: Esterification of Thiazole Carboxylic Acids

| Carboxylic Acid Derivative | Alcohol | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Ethanoic acid | Ethanol (B145695) | H₂SO₄ | - | Heating | Ethyl ethanoate | ~65 (equimolar) | masterorganicchemistry.com |

| 2-Amino-4-methylthiazole-5-carboxylic acid | Various | - | - | - | Corresponding esters | - | researchgate.net |

| Benzoic Acid | Ethanol | HCl | - | Reflux | Ethyl benzoate | - | libretexts.org |

Note: This table presents data for related esterification reactions to illustrate typical conditions and yields, as specific data for this compound is not readily available in the searched literature.

Amidation:

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. researchgate.net

A common method for amidation is the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Alternatively, peptide coupling reagents can be employed for direct amidation under milder conditions. Reagents such as triphenylphosphine (B44618) (PPh₃) in combination with iodine (I₂) can activate the carboxylic acid for reaction with an amine. masterorganicchemistry.com The order of addition of reagents in these reactions can be crucial to optimize the yield and minimize side products. masterorganicchemistry.com Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives have been synthesized, highlighting the utility of amidation reactions in creating libraries of compounds for biological screening. nih.gov

Interactive Data Table: Amidation of Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagent/Method | Solvent | Product | Yield (%) | Reference |

| n-Dodecanoic acid | Aniline | Nb₂O₅ | - | N-Phenyl-dodecanamide | High | researchgate.net |

| Benzylamines | - | I₂-TBHP | - | Benzamides | - | researchgate.net |

| 2-Amino-4-methylthiazole-5-carboxylic acid | - | Acylation | Pyridine (B92270) | Acylaminothiazoles | - | researchgate.net |

Note: This table includes examples of amidation reactions for various carboxylic acids to provide context, as specific examples for this compound were not found in the searched literature.

Reduction:

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly used for the reduction of carboxylic acids. masterorganicchemistry.comkhanacademy.orgbyjus.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. byjus.com

The mechanism of LiAlH₄ reduction involves an initial acid-base reaction between the acidic carboxylic proton and the hydride, generating hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.com The carboxylate is then reduced by further equivalents of LiAlH₄. An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol. libretexts.org Therefore, isolation of the aldehyde intermediate is not feasible under these conditions.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols. khanacademy.org It offers the advantage of being more selective than LiAlH₄ and does not react as violently with protic solvents. khanacademy.org

Decarboxylation:

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that can occur under certain conditions. The ease of decarboxylation is highly dependent on the stability of the carbanion or radical intermediate formed upon loss of CO₂. reddit.com

For simple carboxylic acids, decarboxylation requires harsh conditions, such as heating with soda lime. reddit.com However, the presence of an electron-withdrawing group at the α-position or a β-carbonyl group can facilitate decarboxylation. masterorganicchemistry.com In the case of this compound, the thiazole ring is electron-withdrawing, which could potentially stabilize a negative charge at the C5 position, making decarboxylation more feasible than in simple alkyl carboxylic acids.

Studies on related thiazole-2-carboxylic acids have shown that they can undergo thermal decomposition at room temperature, yielding CO₂ and the corresponding thiazole. acs.org The decarboxylation of heteroaromatic carboxylic acids can also be catalyzed by metal salts, such as Ag₂CO₃. organic-chemistry.org A radical-mediated pathway, known as the Barton decarboxylation, involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by treatment with a radical initiator and a hydrogen atom donor. wikipedia.org

Stability and Degradation Pathways of this compound Under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light.

Hydrolytic Stability:

The stability of the thiazole ring and the bromo substituent can be pH-dependent. In strongly acidic or basic conditions, hydrolysis of the bromo group or even cleavage of the thiazole ring could potentially occur, although thiazoles are generally considered to be relatively stable aromatic systems. The degradation of some thiazolidine-4-carboxylic acid derivatives has been shown to be accelerated at lower pH values. nih.gov

Thermal Degradation:

Thiazole compounds can undergo thermal degradation at elevated temperatures. For instance, thermal processing of foods containing sulfur-containing amino acids can lead to the formation of various thiazole derivatives through deamination and decarboxylation reactions. cabidigitallibrary.org Thiazole-2-carboxylic acid has been observed to decompose at room temperature, suggesting that substituted thiazole carboxylic acids may also exhibit limited thermal stability. acs.org The thermal decomposition of carboxylic acids on surfaces like copper has been shown to evolve CO₂ at temperatures between 500 and 700 K. rsc.org

Photodegradation:

Brominated aromatic compounds are often susceptible to photodegradation. Exposure to ultraviolet (UV) light can lead to the homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a thiazole-based radical. nih.govnih.gov These reactive intermediates can then undergo further reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a variety of degradation products. Studies on brominated flame retardants have shown that photolysis is a significant degradation pathway. nih.govnih.gov The rate of photodegradation can be influenced by the solvent system and the presence of other substances that can act as photosensitizers or radical scavengers.

Synthesis and Characterization of Derivatives and Analogs of 2 Bromo 4 Ethylthiazole 5 Carboxylic Acid

Amide Derivatives of 2-Bromo-4-ethylthiazole-5-carboxylic Acid

The conversion of the carboxylic acid moiety into an amide is a common and significant transformation, opening pathways to a multitude of N-substituted derivatives and subsequent ring annulation strategies.

The synthesis of N-substituted amides of this compound is typically achieved through the reaction of the corresponding acid chloride with a primary or secondary amine. This method allows for the introduction of a wide range of substituents on the nitrogen atom, leading to significant structural diversity. The acylation of aminothiazoles can result in acylaminothiazoles. researchgate.net For instance, the reaction of 2-amino-4-methylthiazole-5-carboxylic acid derivatives with acetic anhydride (B1165640) or arylsulfonyl chlorides yields the corresponding 2-acetylamino or 2-arylsulfonylamino derivatives. researchgate.net

The structural variety of these amides is vast, depending on the nature of the amine used. Aliphatic, aromatic, and heterocyclic amines can all be employed, each imparting distinct properties to the resulting molecule. The characterization of these N-substituted amides is routinely performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Table 1: Examples of N-Substituted Amides Derived from 2-Aminothiazole (B372263) Carboxylic Acids

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic Anhydride | Ethyl 2-acetamido-4-methylthiazole-5-carboxylate | researchgate.net |

| Anilide of 2-amino-4-methylthiazole-5-carboxylic acid | Arylsulfonyl Chlorides | 2-Arylsulfonylamino-4-methylthiazole-5-carboxanilides | researchgate.net |

The amide derivatives of this compound are valuable precursors for the construction of fused heterocyclic systems. The presence of the bromine atom and the amide functionality allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

One common strategy involves the intramolecular cyclization of N-aryl amides. For example, under specific reaction conditions, the nitrogen of the amide can displace the bromine atom on the thiazole (B1198619) ring, leading to the formation of a thiazolo[5,4-b]pyridinone ring system. The specific conditions for such cyclizations, including the choice of base and solvent, are critical for achieving high yields and selectivity.

Ester and Hydrazide Derivatives of this compound

Esterification of this compound provides another avenue for derivatization. Ethyl and methyl esters are commonly synthesized and can serve as intermediates for further reactions. chemicalbook.comnih.gov For example, ethyl 2-bromothiazole-5-carboxylate can be synthesized and subsequently used in reactions like Suzuki coupling. guidechem.com

The reaction of these esters with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide. kau.edu.saajgreenchem.com These hydrazide derivatives are key intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, through condensation reactions with appropriate reagents. For instance, reacting a thiazole carboxylic acid hydrazide with benzenesulfonyl chloride can lead to the formation of N-substituted benzenesulfonyl hydrazides. kau.edu.sa

Table 2: Synthesis of Ester and Hydrazide Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid | Ethanol (B145695) | Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate | chemicalbook.com |

| Ethyl 2-acetamido-4-methylthiazole-5-carboxylate | Hydrazine Hydrate | 2-Acetamido-4-methylthiazole-5-carboxylic acid hydrazide | kau.edu.sa |

Substitution of the Bromine Atom on the Thiazole Ring

The bromine atom at the 2-position of the thiazole ring is a key functional group that allows for the introduction of a wide variety of substituents through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming new carbon-carbon bonds at the C2 position of the thiazole ring. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction involves the reaction of the 2-bromo-thiazole derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This method allows for the introduction of a wide range of aryl, heteroaryl, and even some alkyl groups. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for the success of the coupling. For instance, a ligand-free Suzuki coupling has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles. nih.gov

The Stille coupling, on the other hand, utilizes organotin reagents. While effective, the toxicity of organotin compounds has led to a preference for the Suzuki-Miyaura reaction in many applications.

The construction of bi- and poly-thiazole systems is of significant interest due to their presence in various natural products and bioactive molecules. The substitution of the bromine atom on the this compound scaffold provides a direct route to these complex structures.

One approach involves the Suzuki-Miyaura coupling of the 2-bromo-thiazole derivative with a thiazole-based boronic acid or ester. This strategy allows for the regioselective formation of 2,2'-, 2,4'-, or 2,5'-bithiazoles, depending on the substitution pattern of the boronic acid reagent. nih.gov Similarly, Stille coupling can also be employed for this purpose. The synthesis of symmetrical 2,2'-bisthiazole compounds can also be achieved through the condensation of dithiooxamide (B146897) with α-bromoketones. nih.gov

Furthermore, iterative cross-coupling reactions can be used to build up poly-thiazole chains. This involves a stepwise process where a new thiazole unit is added in each reaction cycle. These multi-step syntheses require careful planning and execution to ensure high yields and purity of the final products.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 2-bromo-4-ethylthiazole-5-carboxylate |

| 2-Bromo-4-ethylthiazole-5-carboxamide |

| N-Aryl-2-bromo-4-ethylthiazole-5-carboxamide |

| Thiazolo[5,4-b]pyridinone |

| Ethyl 2-bromothiazole-5-carboxylate |

| 2-Bromo-4-ethylthiazole-5-carbohydrazide |

| 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid |

| Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate |

| 2-Aminothiazole |

| 2-Amino-4-methylthiazole-5-carboxylic acid |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Anilide of 2-amino-4-methylthiazole-5-carboxylic acid |

| 2-Acetylamino-4-methylthiazole-5-carboxylic acid |

| 2-Arylsulfonylamino-4-methylthiazole-5-carboxanilides |

| Ethyl 2-acetamido-4-methylthiazole-5-carboxylate |

| 2-Acetamido-4-methylthiazole-5-carboxylic acid hydrazide |

| N-Substituted benzenesulfonyl-2-acetamido-4-methylthiazole-5-carboxylic acid hydrazides |

| Ethyl benzofuran-2-carboxylate |

| Benzofuran-2-carbohydrazide |

| Dithiooxamide |

| α-Bromoketones |

| 2,2'-Bisthiazole |

| 2,4'-Bisthiazole |

Modifications to the Ethyl Group at C4

The ethyl substituent at the C4 position of the thiazole ring presents a site for various chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. Key strategies for modifying this group include oxidation to an acetyl group, followed by condensation reactions to form larger, more complex structures.

One of the primary modifications of the C4-ethyl group is its oxidation to a 4-acetylthiazole derivative. This transformation is crucial as it activates the side chain for further reactions. The resulting ketone can then participate in a range of condensation reactions.

A prominent example of such a subsequent reaction is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of 4-acetylthiazole derivatives, they can react with various aromatic aldehydes to yield chalcone-like structures, which are α,β-unsaturated ketones. taylorandfrancis.comasianpubs.org These reactions are typically carried out in the presence of a base such as sodium or potassium hydroxide (B78521). taylorandfrancis.com The general scheme for this transformation, starting from a 4-acetylthiazole, is depicted below.

Scheme 1: General Claisen-Schmidt condensation of a 4-acetylthiazole derivative.

Another important reaction utilizing the activated acetyl group is the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org For instance, a 4-acetylthiazole derivative can be reacted with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) to form new vinyl-linked derivatives. wikipedia.orgorganic-chemistry.org

The following interactive table summarizes representative examples of condensation reactions starting from 4-acetylthiazole derivatives, providing insights into the types of products that can be obtained.

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 2-Acetylthiazole | Aromatic Aldehyde | Claisen-Schmidt Condensation | Thiazole-derived chalcone | taylorandfrancis.com |

| 2-Acetyl-benzimidazole | Appropriate Aldehydes | Claisen-Schmidt Condensation | (2E)-1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-ones | taylorandfrancis.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Knoevenagel Condensation | Enone charge transfer complex | wikipedia.org |

Novel Heterocyclic Scaffolds Derived from this compound

The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems. By utilizing the existing functional groups—the bromo substituent at C2, the carboxylic acid at C5, and the potential for modification of the C4-ethyl group—a variety of bicyclic and polycyclic structures can be constructed. Key examples include the synthesis of thiazolo[5,4-b]pyridines and thiazolo[5,4-d]pyrimidines.

The synthesis of thiazolo[5,4-b]pyridines can be achieved through several synthetic routes, often involving the initial conversion of the 2-bromo group to a more reactive functionality, such as an amino group. For example, a 2-aminothiazole derivative can undergo condensation with a suitable partner to form the fused pyridine (B92270) ring. A general strategy involves the reaction of a 2-aminothiazole with a 1,3-dicarbonyl compound or its equivalent.

One reported method for the synthesis of thiazolo[5,4-b]pyridines involves a seven-step pathway starting from commercially available 2,4-dichloro-3-nitropyridine. nih.gov This route leads to the formation of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines. nih.gov While not directly starting from this compound, this illustrates a viable synthetic strategy for constructing the thiazolo[5,4-b]pyridine (B1319707) core.

Another approach involves the reaction of 3-aminopyridine (B143674) with monothiooxamides followed by oxidation to yield thiazolo[5,4-b]pyridine-2-carboxamides. researchgate.net

The synthesis of thiazolo[5,4-d]pyrimidines typically involves the construction of the pyrimidine (B1678525) ring onto the thiazole core. This can be accomplished by reacting a 4-aminothiazole-5-carboxamide derivative with various reagents. For instance, reaction with aromatic aldehydes or acetic anhydride can lead to the formation of the fused pyrimidine ring. scilit.com

The following data table presents examples of synthetic methods for obtaining fused thiazole heterocycles, showcasing the diversity of achievable structures.

| Starting Material | Key Reagents | Fused Heterocycle | Reference |

| 2,4-dichloro-3-nitropyridine | Morpholine, Fe/Acetic Acid | 7-morpholinothiazolo[5,4-b]pyridin-2-amine | nih.gov |

| 3-Aminopyridine | Monothiooxamides | Thiazolo[5,4-b]pyridine-2-carboxamides | researchgate.net |

| 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide | Aromatic Aldehydes | Thiazolo[5,4-d]pyrimidines | scilit.com |

These examples highlight the synthetic utility of the thiazole scaffold in creating a diverse range of fused heterocyclic systems with potential for further chemical exploration.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Ethylthiazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-bromo-4-ethylthiazole-5-carboxylic acid and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the molecular framework.

Proton NMR (¹H-NMR) Analysis of Structural Features

Proton NMR (¹H-NMR) spectroscopy for this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group at the C4 position would present a characteristic A3X2 system, consisting of a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from scalar coupling to each other. The carboxylic acid proton (–COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

In studies of related thiazole (B1198619) derivatives, such as 4-phenyl-2-[2-(2,4-dinitrophenyl)hydrazinyl]-thiazol-3-ium bromide, the thiazole ring proton signal was observed as a singlet at 7.82 ppm. researchgate.net The precise chemical shifts are influenced by the electronic effects of the substituents on the thiazole ring. The electron-withdrawing bromine atom at C2 and the carboxylic acid at C5 would influence the electronic environment of the ethyl group protons.

Table 1: Expected ¹H-NMR Signals for this compound

| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Carboxylic Acid | –COOH | >10 | Broad Singlet (s) |

| Ethyl Group | –CH₂– | 2.8 – 3.2 | Quartet (q) |

Carbon-13 NMR (¹³C-NMR) Investigations

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated: three for the thiazole ring (C2, C4, and C5), one for the carboxyl group (C=O), and two for the ethyl group (–CH₂– and –CH₃).

The chemical shifts of the thiazole ring carbons are particularly informative. The C2 carbon, being directly attached to the electronegative bromine atom and adjacent to the ring nitrogen, is expected to be significantly downfield. In a related structure, 2,4-dibromothiazole, the C2 and C4 carbons were reported at 136.3 ppm and 124.9 ppm, respectively. researchgate.net The C4 and C5 carbons are part of a substituted double bond within the ring, and their shifts are influenced by the attached ethyl and carboxyl groups. The carbonyl carbon of the carboxylic acid is typically found in the 160–180 ppm region.

Table 2: Expected ¹³C-NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 160 – 175 |

| C2 (Thiazole) | 135 – 145 |

| C4 (Thiazole) | 145 – 155 |

| C5 (Thiazole) | 120 – 130 |

| –CH₂– (Ethyl) | 20 – 30 |

Advanced 2D-NMR Techniques for Connectivity Assignments

For complex molecules where 1D NMR spectra may have overlapping signals or ambiguous assignments, 2D-NMR techniques are employed to establish atomic connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the ethyl group by showing a cross-peak between the –CH₂– quartet and the –CH₃ triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group to their corresponding carbon signals, i.e., the –CH₂– proton signal to the –CH₂– carbon signal and the –CH₃ proton signal to the –CH₃ carbon signal.

The methylene (–CH₂–) protons of the ethyl group correlating to the C4 and C5 carbons of the thiazole ring.

The broad carboxylic acid proton correlating to the C5 carbon and the carbonyl carbon. These correlations would unambiguously confirm the placement of the ethyl group at C4 and the carboxylic acid at C5.

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group results in a strong, sharp absorption band, typically found between 1680 and 1720 cm⁻¹. Studies on the related thiazole 2-carboxylic acid have shown that intermolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the thiazole ring's nitrogen atom (O-H---N) is a significant feature. ulpgc.es The presence of rotational isomers can sometimes lead to doublets in the C=O region. ulpgc.es Other expected bands include C–H stretching for the ethyl group (~2850–3000 cm⁻¹), C=N stretching of the thiazole ring (~1600–1650 cm⁻¹), and C–Br stretching at lower wavenumbers.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500 – 3300 | Broad, Strong |

| Ethyl Group | C–H Stretch | 2850 – 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1680 – 1720 | Strong |

| Thiazole Ring | C=N Stretch | 1600 – 1650 | Medium |

| Thiazole Ring | C–S Stretch | 600 – 800 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₆H₆BrNO₂S) is approximately 236.09 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. A key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Electron ionization (EI-MS) would likely induce fragmentation. Plausible fragmentation pathways for this compound include:

Loss of the carboxylic acid group (•COOH, 45 Da).

Loss of an ethyl radical (•C₂H₅, 29 Da).

Loss of a bromine atom (•Br, 79 or 81 Da).

Decarboxylation (loss of CO₂, 44 Da) from the molecular ion.

Analysis of derivatives like ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate using techniques such as ion mobility-mass spectrometry allows for the prediction of collision cross-section (CCS) values, which provide information on the ion's three-dimensional shape. uni.lu

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not described in the searched literature, extensive crystallographic studies on its derivatives offer significant insights into the expected structural features, including bond lengths, bond angles, and intermolecular interactions. dntb.gov.ua

For instance, the analysis of derivatives like 2,4-diacetyl-5-bromothiazole and various substituted thiazolium bromide salts reveals important structural motifs. researchgate.netresearchgate.net The thiazole ring itself is consistently found to be planar. researchgate.net The substituents, however, are often twisted relative to the ring plane. researchgate.net

A crucial interaction observed in brominated thiazoles is halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as the oxygen of a carbonyl group. In the structure of 2,4-diacetyl-5-bromothiazole, both intramolecular and intermolecular halogen bonds were observed, which significantly influence the crystal packing. researchgate.net It is highly probable that the crystal structure of this compound would also be heavily influenced by strong hydrogen bonding between the carboxylic acid groups (forming dimers) and potential halogen bonding involving the bromine atom.

Table 4: Crystallographic Data for Representative Thiazole Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2,4-Diacetyl-5-bromothiazole | C₇H₆BrNO₂S | Triclinic | P-1 | researchgate.net |

| 4-phenyl-2-[2-(2,4-dinitrophenyl)hydrazinyl]-thiazol-3-ium bromide | C₁₅H₁₂BrN₆O₄S | Monoclinic | P2₁/c | researchgate.net |

This data from derivatives demonstrates the common crystallographic systems and space groups for this class of compounds and underscores the importance of non-covalent interactions in defining their solid-state architecture.

Determination of Molecular Conformation and Bond Parameters

The molecular structure of thiazole derivatives is defined by the precise arrangement of their constituent atoms, including bond lengths, bond angles, and dihedral angles. In the case of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, single-crystal X-ray diffraction analysis reveals a nearly planar molecule. nih.gov This planarity is a common feature in such heterocyclic systems. nih.gov The carboxylic acid group is twisted slightly out of the plane of the thiazole ring.

Table 1: Selected Bond Parameters for the Analog 2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid Data sourced from a single-crystal X-ray study at 100 K. nih.gov

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| S1—C2 | 1.725(1) | C5—S1—C2 | 91.54(5) |

| S1—C5 | 1.734(1) | N3—C2—S1 | 115.11(8) |

| N3—C2 | 1.313(2) | C2—N3—C4 | 109.91(9) |

| N3—C4 | 1.381(2) | C5—C4—N3 | 114.93(9) |

| C4—C5 | 1.385(2) | S1—C5—C4 | 108.49(8) |

| C5—C50 | 1.481(2) | O52—C50—O51 | 122.9(1) |

| C50—O51 | 1.218(2) | O51—C50—C5 | 121.7(1) |

| C50—O52 | 1.320(2) | O52—C50—C5 | 115.4(1) |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For thiazolecarboxylic acid derivatives, these interactions are crucial in dictating the final supramolecular architecture. Analysis of the crystal structure of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid shows that the packing is dominated by hydrogen bonds. nih.gov

These primary interactions are supplemented by weaker C—H···O hydrogen bonds, which link the primary structural motifs into a more complex, two-dimensional framework. nih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, confirms the significance of these contacts. In this class of compounds, the H···H, N···H, and O···H contacts typically account for 50-70% of the total Hirshfeld surface area, indicating their dominant role in the crystal packing. nih.gov In bromo-substituted thiazoles, halogen bonding—an interaction involving the bromine atom—can also play a significant role in directing the crystal structure. researchgate.net

Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonding is a directional, non-covalent interaction that is fundamental to the structure of many organic crystals. In thiazolecarboxylic acids, the carboxylic acid group and the thiazole nitrogen atom are primary sites for hydrogen bonding. researchgate.net

The crystal structure of the analog 2,4-dimethyl-1,3-thiazole-5-carboxylic acid features a robust hydrogen-bonding network. A strong intermolecular O—H···N hydrogen bond forms between the carboxylic acid's hydroxyl group (the donor) and the nitrogen atom (N3) of an adjacent thiazole ring (the acceptor). nih.gov This primary interaction links the molecules head-to-tail, forming a chain described by the graph-set notation C(6).

Simultaneously, a characteristic head-to-head dimer is formed between the carboxylic acid groups of two molecules. This is a common motif in carboxylic acid structures. researchgate.net This interaction, combined with the primary O—H···N bond, creates a larger ring motif, denoted as R2(2)(8). The interplay of these hydrogen bonds connects the individual molecules into robust polymeric chains, which define the core of the crystalline solid. nih.gov

Table 2: Hydrogen Bond Geometry for the Analog 2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid D = Donor, A = Acceptor. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** | Symmetry Operation for A |

|---|---|---|---|---|---|

| O52—H52···N3 | 0.99(2) | 1.70(2) | 2.684(1) | 173(2) | x, y-1, z |

| C20—H20B···O51 | 0.98 | 2.50 | 3.425(2) | 158 | -x+1, -y+1, -z+1 |

| C40—H40A···O51 | 0.98 | 2.59 | 3.251(2) | 125 | -x+1, -y+1, -z+1 |

Computational and Theoretical Investigations of 2 Bromo 4 Ethylthiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the electronic behavior of molecules with remarkable accuracy. These methods are instrumental in elucidating the fundamental properties of 2-Bromo-4-ethylthiazole-5-carboxylic acid.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be foundational. nih.gov These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT are particularly insightful. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the electron density distribution across the molecule. nih.gov For this compound, the MEP would likely show regions of high electron density (negative potential, typically colored red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole (B1198619) ring, indicating their susceptibility to electrophilic attack. Conversely, regions of low electron density (positive potential, typically colored blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its potential as a site for nucleophilic interaction. nih.gov

Global reactivity descriptors, which can be calculated using the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Significance for the Compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates the molecule's tendency to act as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron; indicates the molecule's tendency to act as an electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

This table is illustrative and the values would be determined from DFT calculations.

Molecular Orbital Theory (MOT) and Frontier Orbital Analysis

Molecular Orbital Theory (MOT) provides a complementary perspective to DFT, focusing on the combination of atomic orbitals to form molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and its electronic transitions.

For this compound, the HOMO is likely to be localized on the thiazole ring, which is electron-rich, and potentially on the bromine atom, which has lone pairs of electrons. The LUMO, on the other hand, would be expected to be distributed over the carboxylic acid group and the C=N bond of the thiazole ring, as these are the most electrophilic parts of the molecule. The energy gap between the HOMO and LUMO is a crucial parameter, as a smaller gap generally implies higher reactivity. This analysis is vital for predicting how the molecule will interact with other reagents in chemical reactions.

Molecular Modeling and Conformational Analysis

The presence of the ethyl group and the carboxylic acid group in this compound introduces conformational flexibility. Molecular modeling techniques, particularly conformational analysis, are employed to identify the most stable three-dimensional arrangement of the atoms (the global minimum) and other low-energy conformers. This is typically achieved by systematically rotating the single bonds and calculating the potential energy of each resulting conformation. The relative orientation of the ethyl group with respect to the thiazole ring and the orientation of the carboxylic acid group are of particular interest. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it can interact with other molecules, such as in a biological receptor or a crystal lattice.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For this compound, one might investigate the mechanism of its synthesis or its subsequent reactions. For example, the substitution of the bromine atom, a common reaction for bromo-heterocycles, could be studied. By calculating the energies of reactants, transition states, and products, the activation energy for different possible pathways can be determined, and the most likely mechanism can be identified. This provides a level of detail that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties using Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model or to aid in the interpretation of experimental spectra. For this compound, one could computationally predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would help in assigning the peaks in an experimental spectrum to specific vibrational modes, such as the C=O stretch of the carboxylic acid, the C-H stretches of the ethyl group, and the various vibrations of the thiazole ring.

NMR Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be calculated, providing a predicted ¹H and ¹³C NMR spectrum. This is invaluable for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. nih.gov This allows for the prediction of the λmax values and can help in understanding the electronic structure of the molecule.

Hirshfeld Surface Analysis and Intermolecular Interaction Studies

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. mdpi.comnih.gov By mapping properties such as dnorm (a normalized contact distance), di (the distance to the nearest nucleus inside the surface), and de (the distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, a detailed picture of the intermolecular contacts can be obtained. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-methylthiazole-5-carboxylic acid |

| 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid |

Applications of 2 Bromo 4 Ethylthiazole 5 Carboxylic Acid As a Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

This compound is an exemplary bifunctional building block. The presence of two distinct and orthogonally reactive sites—the carboxylic acid and the C-Br bond—allows for sequential, controlled modifications. Chemists can first perform a cross-coupling reaction at the bromo position and then modify the carboxylic acid, or vice-versa. This strategic flexibility is highly valuable in multi-step syntheses, enabling the efficient construction of intricate molecular architectures that would be difficult to assemble otherwise.

Role in the Development of Advanced Synthetic Methodologies

Substrates like 2-Bromo-4-ethylthiazole-5-carboxylic acid are often used to explore and optimize new synthetic methods. For instance, its structure is suitable for testing the scope and limitations of novel cross-coupling catalysts or new reagents for amide bond formation. The electronic properties of the thiazole (B1198619) ring can influence reaction outcomes, providing valuable data for chemists developing new transformations for heterocyclic systems.

Integration into Rational Drug Design and Discovery Programs (as an intermediate for active compounds)

Thiazole and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The 4-methyl analog of this compound, for example, is a known intermediate in the synthesis of Febuxostat, a drug used to treat gout. guidechem.comgoogle.com By extension, this compound serves as a crucial starting material for creating novel analogs of existing drugs or entirely new chemical entities for high-throughput screening.

In drug design, modifying a lead compound by changing a methyl group to an ethyl group is a common tactic to fine-tune its properties. The slightly larger and more lipophilic ethyl group can alter the molecule's binding affinity to a biological target, its metabolic stability, or its pharmacokinetic profile. This compound provides a direct route to such "ethyl-for-methyl" substitutions, making it an important tool in the iterative process of lead optimization. nih.gov

Contribution to Agrochemical Research and Development

The thiazole ring is also a common feature in modern agrochemicals, including fungicides, herbicides, and insecticides. Research has shown that related 2-bromo-4-alkylthiazole derivatives are precursors to potent crop protection agents. chemimpex.com Companies involved in agrochemical R&D synthesize libraries of related compounds to screen for biological activity. This compound is an ideal candidate for inclusion in these libraries, as the ethyl-substituted variant may exhibit a different spectrum of activity, improved potency, or better crop safety profile compared to other alkyl analogs.

Potential in Materials Science and Polymer Chemistry

While less documented, heterocyclic compounds have garnered interest in materials science. Their rigid, aromatic structures and electronic properties make them potential components of organic semiconductors, dyes, or functional polymers. The reactive handles on this compound would allow for its incorporation into polymer backbones or as pendant groups, potentially imparting specific thermal, optical, or conductive properties to the resulting material. However, specific applications in this area have yet to be reported, and its use remains largely exploratory.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes for 2-Bromo-4-ethylthiazole-5-carboxylic Acid

Traditional synthetic methods for heterocyclic compounds often rely on harsh reaction conditions, hazardous solvents, and metal catalysts, posing environmental and economic challenges. bepls.com Future research should prioritize the development of environmentally benign and efficient syntheses of this compound.

Promising green chemistry approaches for thiazole (B1198619) synthesis include microwave-assisted and ultrasound-assisted techniques, which can significantly reduce reaction times and improve yields. nih.govresearchgate.netresearchgate.net The use of alternative, greener solvents, such as deep eutectic solvents or even water, presents another important avenue. bepls.commdpi.com Researchers have successfully synthesized thiazole derivatives in a mixture of L-proline and ethylene (B1197577) glycol, avoiding harmful solvents like DMF and nitrobenzene. mdpi.com Furthermore, developing catalyst-free synthetic methods, potentially using reagents like PEG-400, could simplify procedures and reduce metal waste. bepls.com Continuous flow chemistry offers a pathway to safer, more scalable, and efficient production of thiazole intermediates, minimizing the handling of hazardous materials. nih.govresearchgate.netdurham.ac.uk

Table 1: Potential Greener Synthetic Strategies

| Technique | Potential Advantage | Relevant Findings for Thiazole Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Successfully used for Hantzsch thiazole synthesis and for creating various thiazole derivatives, often with better yields than conventional heating. researchgate.netnih.govingentaconnect.com |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions. | Employed in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives using reusable catalysts. bepls.comnih.gov |

| Green Solvents (e.g., Deep Eutectic Solvents, Water) | Reduced environmental impact, safer handling. bepls.com | Water has been used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com L-proline/ethylene glycol mixtures have proven effective for thiazolo[5,4-d]thiazole (B1587360) synthesis. mdpi.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The this compound scaffold is rich with potential for novel chemical transformations. The bromine atom at the C2 position is a prime site for cross-coupling reactions, while the C-H bonds on the thiazole ring and the carboxylic acid group offer further opportunities for functionalization.

Future work should explore palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C2 position to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a diverse library of derivatives. Additionally, direct C-H activation and functionalization at other positions on the thiazole ring represent a modern and efficient approach to creating multifunctionalized thiazole derivatives. rsc.org Palladium-catalyzed regioselective C-H alkenylation has already been shown to be a versatile method for this purpose. rsc.org Another promising area is decarboxylative coupling, where the carboxylic acid group is used as a linchpin to introduce aryl groups, a reaction demonstrated to be effective for other thiazoles. acs.org

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov This makes this compound an excellent starting point for designing advanced derivatives with enhanced biological or material properties.

By systematically modifying the core structure—for example, through the catalytic transformations mentioned above—libraries of novel compounds can be generated and screened for various activities. Research could focus on creating derivatives as potential antimicrobial agents to combat resistant strains, a field where thiazoles have shown significant promise. mdpi.comfabad.org.tr Another key area is the development of anticancer agents; novel thiazole derivatives have been designed and synthesized as PI3K/mTOR dual inhibitors, demonstrating the potential of this scaffold in oncology. nih.gov The synthesis of compounds containing multiple thiazole rings has been shown to enhance therapeutic activities, a strategy that could be applied here. mdpi.com

Table 2: Examples of Biologically Active Thiazole Derivatives

| Derivative Class | Target Application | Key Findings |

|---|---|---|

| 4-Phenyl-1,3-thiazoles | Anti-Candida Agents | Certain derivatives showed significantly lower minimum inhibitory concentrations (MIC) against C. albicans than the reference drug fluconazole. nih.gov |

| Hydrazinyl-1,3-thiazoles | PI3K/mTOR Inhibitors | Designed compounds arrested the cell cycle and induced apoptosis in leukemia cell lines, showing promise as anticancer agents. nih.gov |

Deeper Integration of Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. Applying these methods to this compound and its derivatives can accelerate the discovery process by predicting reactivity, electronic properties, and potential biological activity before committing to extensive lab work.

Future research should employ DFT to model the electronic structure of this compound, calculating parameters like HOMO-LUMO energy gaps to predict its reactivity and kinetic stability. mdpi.comnih.gov Such calculations can help rationalize experimental outcomes and guide the design of new experiments. For instance, DFT can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of regioselective reactions. researchgate.net Furthermore, computational studies can explore the structure-property relationships of novel derivatives, such as predicting the nonlinear optical (NLO) properties of new chromophores or modeling their interaction with biological targets through molecular docking. rsc.orgacs.orgnih.gov This in silico screening can prioritize the synthesis of compounds with the highest probability of success for a given application. nih.gov

Expanding the Scope of Applications in Emerging Chemical Fields

Beyond its potential in medicinal chemistry, the unique electronic properties of the thiazole ring make this compound a candidate for applications in materials science and chemical biology.

The electron-accepting nature of the thiazole ring has led to its use in organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netscispace.com Future work could explore the synthesis of oligomers or polymers incorporating the this compound unit to create novel semiconducting materials. rsc.org Another exciting frontier is photocatalysis. Thiazole-functionalized covalent organic frameworks (COFs) have demonstrated superior performance in photocatalytic hydrogen production and the degradation of organic pollutants. acs.orgrsc.orgrsc.orgmdpi.com Derivatives of the title compound could be integrated into such frameworks to develop new, efficient photocatalysts. researchgate.net Finally, the thiazole scaffold is present in fluorescent sensors. nih.gov Research could focus on developing derivatives that act as "turn-on" fluorescent probes for detecting specific ions or biomolecules, leveraging mechanisms like excited-state intramolecular proton transfer (ESIPT). kfupm.edu.sa

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-substituted-2-(alkylsulfanyl)thiazoles |

| Hantzsch thiazole derivatives |

| Thiazolo[5,4-d]thiazole |

| 4-Phenyl-1,3-thiazoles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-ethylthiazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of brominated thiazole-carboxylic acids often involves cyclization or functionalization of pre-existing thiazole cores. For example, bromo-isothiazole-carboxylic acids have been synthesized using NaNO₂ in trifluoroacetic acid (TFA) under controlled temperatures (~0°C), achieving yields >95% . For this compound, analogous strategies could involve bromination of 4-ethylthiazole-5-carboxylic acid precursors using N-bromosuccinimide (NBS) in dichloromethane (DCM), with monitoring via thin-layer chromatography (TLC) to optimize reaction time and stoichiometry. Catalogs suggest purity optimization via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming the thiazole ring structure and substituents (e.g., ethyl and bromo groups). The carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm in DMSO-d₆. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water + 0.1% formic acid) assesses purity (>98%). Infrared (IR) spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the bromo substituent in cross-coupling reactions?